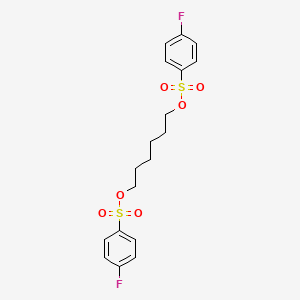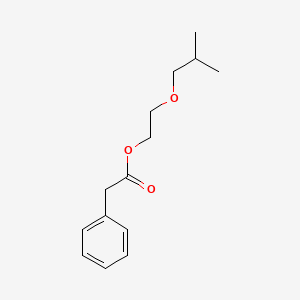
Molybdenum--platinum (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–platinum (1/2) is a compound that combines the unique properties of molybdenum and platinum. Molybdenum is known for its high melting point and strength, while platinum is renowned for its catalytic properties and resistance to corrosion. This combination results in a compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (1/2) can be synthesized through various methods, including hydrothermal synthesis and electrochemical deposition. In hydrothermal synthesis, molybdenum disulfide is combined with platinum nanoparticles under high temperature and pressure conditions . Electrochemical deposition involves the reduction of molybdenum and platinum salts in an electrochemical cell, resulting in the formation of the compound on an electrode surface .
Industrial Production Methods: Industrial production of molybdenum–platinum (1/2) typically involves the use of powder metallurgy. This method includes the preparation of molybdenum and platinum powders, which are then pressed and sintered to form the final compound . This process allows for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Molybdenum–platinum (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both molybdenum and platinum, which can act as catalysts or reactants depending on the conditions.
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (1/2) include hydrogen peroxide for oxidation reactions and hydrogen gas for reduction reactions . The conditions for these reactions typically involve elevated temperatures and pressures to facilitate the desired chemical transformations.
Major Products: The major products formed from reactions involving molybdenum–platinum (1/2) depend on the specific reaction conditions. For example, oxidation reactions may produce molybdenum oxides and platinum oxides, while reduction reactions can yield pure molybdenum and platinum metals .
Scientific Research Applications
Molybdenum–platinum (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are essential for water splitting and hydrogen production . In biology and medicine, the compound is explored for its potential in cancer theranostics, where it can be used for both imaging and therapy . Industrial applications include its use in dye-sensitized solar cells, where it enhances the efficiency of solar energy conversion .
Mechanism of Action
The mechanism by which molybdenum–platinum (1/2) exerts its effects involves the interaction of its components with various molecular targets. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing reaction rates. In medical applications, the compound can generate reactive oxygen species that induce cell death in cancer cells . The pathways involved in these mechanisms are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
Molybdenum–platinum (1/2) can be compared with other similar compounds, such as molybdenum disulfide and platinum nanoparticles. While molybdenum disulfide is known for its lubricating properties and catalytic activity, the addition of platinum enhances its catalytic efficiency and stability . Platinum nanoparticles alone are highly effective catalysts, but their combination with molybdenum provides additional benefits, such as increased surface area and improved electron transfer .
List of Similar Compounds:- Molybdenum disulfide
- Platinum nanoparticles
- Molybdenum oxides
- Platinum oxides
- Molybdenum alloys
Conclusion
Molybdenum–platinum (1/2) is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of properties from both molybdenum and platinum makes it a valuable material for research and development in fields such as chemistry, biology, medicine, and industry.
Properties
CAS No. |
12033-28-2 |
|---|---|
Molecular Formula |
MoPt2 |
Molecular Weight |
486.1 g/mol |
IUPAC Name |
molybdenum;platinum |
InChI |
InChI=1S/Mo.2Pt |
InChI Key |
ZRVNMECTEHYFBE-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


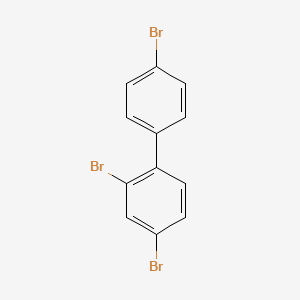
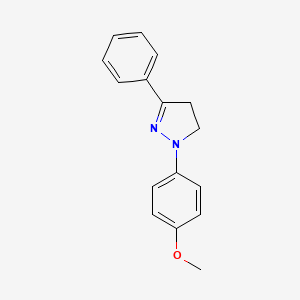
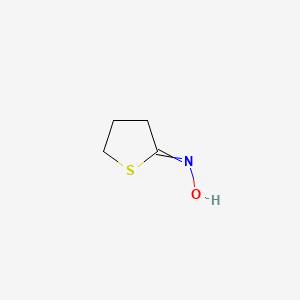



![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)

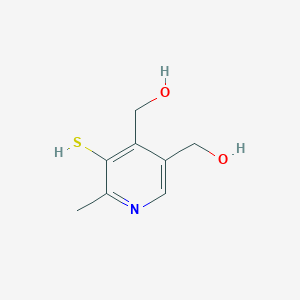

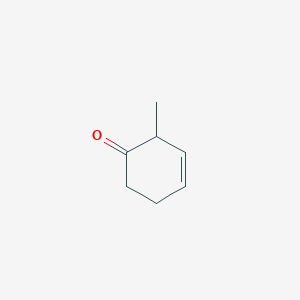
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
